molecular formula C26H29F3N4O3 B11593616 [5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](8-methyloctahydroquinolin-1(2H)-yl)methanone

[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](8-methyloctahydroquinolin-1(2H)-yl)methanone

Cat. No.: B11593616
M. Wt: 502.5 g/mol
InChI Key: MVXRICBXNGPHIA-UHFFFAOYSA-N
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Description

1-[5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-8-METHYL-DECAHYDROQUINOLINE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 1-[5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-8-METHYL-DECAHYDROQUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the condensation of aminopyrazoles with various carbonyl compounds, followed by cyclization and functional group modifications . Industrial production methods often employ catalytic processes to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dimethyl sulfoxide.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-8-METHYL-DECAHYDROQUINOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved often include signal transduction cascades that regulate cell growth and apoptosis .

Properties

Molecular Formula

C26H29F3N4O3

Molecular Weight

502.5 g/mol

IUPAC Name

[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-(8-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)methanone

InChI

InChI=1S/C26H29F3N4O3/c1-15-6-4-7-16-8-5-11-32(24(15)16)25(34)19-14-23-30-18(13-22(26(27,28)29)33(23)31-19)17-9-10-20(35-2)21(12-17)36-3/h9-10,12-16,24H,4-8,11H2,1-3H3

InChI Key

MVXRICBXNGPHIA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2C1N(CCC2)C(=O)C3=NN4C(=CC(=NC4=C3)C5=CC(=C(C=C5)OC)OC)C(F)(F)F

Origin of Product

United States

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